molecular formula C19H21N B14734809 2-Phenyl-2-(1-phenylethyl)pentanenitrile CAS No. 6624-28-8

2-Phenyl-2-(1-phenylethyl)pentanenitrile

Cat. No.: B14734809
CAS No.: 6624-28-8
M. Wt: 263.4 g/mol
InChI Key: REAODULDQASWNS-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1-phenylethyl)pentanenitrile is an organic compound with the molecular formula C19H21N It is characterized by a nitrile group attached to a pentane chain, which is further substituted with phenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1-phenylethyl)pentanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpentanenitrile with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(1-phenylethyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and phenylethyl groups.

Scientific Research Applications

2-Phenyl-2-(1-phenylethyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(1-phenylethyl)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and phenylethyl groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpentanenitrile: Lacks the 1-phenylethyl group, resulting in different chemical and biological properties.

    1-Phenylethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

    Benzonitrile: A simpler nitrile compound with only a phenyl group attached to the nitrile carbon.

Uniqueness

2-Phenyl-2-(1-phenylethyl)pentanenitrile is unique due to the presence of both phenyl and phenylethyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

6624-28-8

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-phenyl-2-(1-phenylethyl)pentanenitrile

InChI

InChI=1S/C19H21N/c1-3-14-19(15-20,18-12-8-5-9-13-18)16(2)17-10-6-4-7-11-17/h4-13,16H,3,14H2,1-2H3

InChI Key

REAODULDQASWNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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